4,5-dimethoxy-8-(4-methoxyphenyl)-7H-[1,3]dioxolo[4,5-f]chromen-7-one
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Overview
Description
4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE is a complex organic compound with the molecular formula C19H16O7. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This one-pot reaction forms the chromene ring by creating two C–C bonds and one C–O bond in a single synthetic operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE can be compared with other similar compounds such as:
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one: This compound shares a similar core structure but differs in the position and number of methoxy groups.
9-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-7-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Another related compound with hydroxyl and methoxy substitutions.
Properties
Molecular Formula |
C19H16O7 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4,5-dimethoxy-8-(4-methoxyphenyl)-[1,3]dioxolo[4,5-f]chromen-7-one |
InChI |
InChI=1S/C19H16O7/c1-21-11-6-4-10(5-7-11)12-8-13-14-18(25-9-24-14)17(23-3)16(22-2)15(13)26-19(12)20/h4-8H,9H2,1-3H3 |
InChI Key |
OGAYYVLDKZOKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C4=C3OCO4)OC)OC)OC2=O |
Origin of Product |
United States |
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